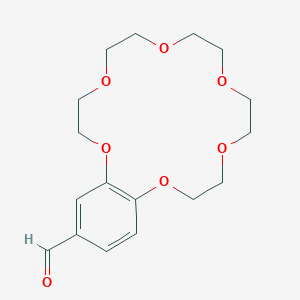

4'-Formylbenzo-18-crown 6-Ether

Description

Properties

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMXRNQJWRGNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492136 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-74-7 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Formylbenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Formylbenzo-18-crown 6-Ether: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Formylbenzo-18-crown 6-ether is a bifunctional macrocyclic polyether that synergistically combines the exceptional cation-binding capabilities of the 18-crown-6 cavity with the versatile reactivity of an aromatic aldehyde. This unique molecular architecture has established it as a pivotal building block in supramolecular chemistry and a valuable tool in the development of advanced materials, sensors, and bioconjugates. The 18-crown-6 moiety is renowned for its high affinity and selectivity for potassium ions, a property that underpins many of its applications.[1] Concurrently, the formyl group serves as a reactive handle for a myriad of chemical transformations, including oxidation, reduction, and condensation reactions, enabling the covalent linkage to other molecules or surfaces.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and key applications of this compound, offering a technical resource for researchers leveraging this compound in their work.

Physicochemical and Spectroscopic Profile

This compound typically presents as a white to light yellow crystalline powder.[2][3] Its core structure integrates a benzo group into the macrocyclic 18-crown-6 ring, a modification that imparts conformational rigidity and influences its complexation behavior.[1]

Core Physicochemical Data

A consolidation of the key physical and chemical identifiers for this compound is presented in Table 1. It is important to note that while a melting point of 59-61 °C has been reported, other sources indicate that this value is not explicitly documented, suggesting that it may be influenced by purity.[1][4] For critical applications, experimental determination via a technique like differential scanning calorimetry (DSC) is recommended to resolve any discrepancies.[1] The compound is generally soluble in polar organic solvents such as chloroform, ethanol, and dimethylformamide.[1]

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60835-74-7 | [2][5] |

| Molecular Formula | C₁₇H₂₄O₇ | [2][5] |

| Molecular Weight | 340.37 g/mol | [2][5] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 59-61 °C (from ethanol) | [4] |

| Boiling Point (Predicted) | 506.4 ± 50.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 223.138 °C | [5] |

Spectroscopic Characterization

The verification of the synthesis and purity of this compound relies on a suite of spectroscopic techniques. The expected characteristic signals are detailed below.

-

¹H NMR Spectroscopy: The most distinctive signal in the proton NMR spectrum is the aldehyde proton, which is expected to appear as a singlet in the downfield region of approximately δ 9.8–10.0 ppm.[1] The aromatic protons will be visible in their characteristic region, and the numerous protons of the crown ether's ethylene oxide units will present as a complex of multiplets in the δ 3.5-4.5 ppm range.

-

¹³C NMR Spectroscopy: The carbon spectrum will prominently feature the aldehyde carbonyl carbon at a chemical shift of around 190-200 ppm. The aromatic carbons and the carbons of the polyether ring will also show distinct signals.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkages will produce strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 340.37.

Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic formylation of a benzo-18-crown-6 precursor. The Vilsmeier-Haack and the Duff reactions are commonly employed for this transformation.

Vilsmeier-Haack Formylation: Mechanism and Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[7][8]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich benzo-18-crown-6 attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Figure 1: Vilsmeier-Haack Synthesis Workflow. A schematic representation of the key stages in the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve benzo-18-crown-6 in a 1:1 mixture of anhydrous chloroform and glacial acetic acid.

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

-

Reagent Addition: Add the formylating agent (e.g., a pre-formed Vilsmeier reagent or by dropwise addition of POCl₃ to DMF in the reaction mixture) dropwise to the cooled solution while maintaining the temperature below 5 °C to mitigate side reactions.[1]

-

Reaction: Allow the reaction to stir at a controlled temperature for 24–48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a saturated sodium carbonate (Na₂CO₃) solution until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude product obtained from the synthesis can be effectively purified by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for recrystallization is a mixture of ethanol and water.[1]

-

Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

-

Induce Crystallization: While the solution is still hot, add hot water dropwise until a slight turbidity persists. If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[9][10]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile platform for a range of applications, primarily driven by the reactivity of the formyl group and the ionophoric nature of the crown ether.

Reactions of the Formyl Group

The aldehyde functionality can undergo a variety of classical organic reactions:

-

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4'-Carboxybenzo-18-crown-6, which is useful for creating pH-sensitive ion-binding systems.[1]

-

Reduction: Reduction of the aldehyde produces the corresponding alcohol, 4'-(Hydroxymethyl)benzo-18-crown-6.

-

Condensation Reactions: The formyl group readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. This reactivity is central to its use in sensor development.[1]

-

Reductive Amination: This reaction is employed for the covalent labeling of peptides and proteins, facilitating their identification by mass spectrometry.[1]

Application in Fluorescent Anion Sensing

A prominent application of this compound is in the construction of fluorescent chemosensors for anions. The strategy involves the condensation of the formyl group with a fluorogenic hydrazine or amine to create a sensor molecule.

Principle of Operation: The hydrazone derivative of this compound can act as a sensor where anion binding to the hydrazone moiety, often through hydrogen bonding, perturbs the electronic structure of the molecule, leading to a detectable change in its fluorescence properties (e.g., quenching or enhancement).[11][12]

Figure 2: Fluorescent Anion Sensor Workflow. A diagram illustrating the synthesis of a hydrazone-based sensor and its mechanism of anion detection.

Experimental Protocol: Anion Sensing via Fluorescence Titration

-

Sensor Synthesis: Synthesize the hydrazone sensor by reacting this compound with a suitable fluorogenic hydrazine (e.g., anthracene-9-carbohydrazide) in ethanol under reflux. Purify the product by recrystallization.

-

Stock Solutions: Prepare a stock solution of the hydrazone sensor in an appropriate organic solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent.

-

Fluorescence Titration: In a cuvette, place a fixed concentration of the sensor solution. Record its initial fluorescence spectrum.

-

Data Collection: Incrementally add small aliquots of the anion stock solution to the cuvette, recording the fluorescence spectrum after each addition.

-

Analysis: Plot the change in fluorescence intensity as a function of the anion concentration to determine the binding affinity and selectivity of the sensor for different anions.[11]

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent oxidation of the formyl group, storage in an amber vial under an inert atmosphere (e.g., argon) at -20°C is recommended.[1]

Conclusion

This compound stands as a testament to the power of molecular design, offering a robust platform for innovations across various scientific disciplines. Its well-defined cation-binding properties, coupled with the synthetic versatility of the formyl group, provide researchers with a powerful tool for constructing complex supramolecular assemblies, highly selective sensors, and targeted bioconjugates. This guide has provided a detailed overview of its core properties and methodologies, aiming to facilitate its effective application in research and development.

References

-

4-Formylbenzo-18-Crown 6-Ether 98.0%(GC) | PureSynth. (URL: [Link])

-

Recrystallization. (URL: [Link])

-

This compound | C17H24O7 | CID 12342344 - PubChem. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

This compound, min 95%, 100 mg. (URL: [Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

10 - Organic Syntheses Procedure. (URL: [Link])

-

Recrystallization and Crystallization. (URL: [Link])

-

This compound Two Chongqing Chemdad Co. (URL: [Link])

-

The anion recognition properties of hydrazone derivatives containing anthracene - PubMed. (URL: [Link])

-

18-crown-6 - Organic Syntheses Procedure. (URL: [Link])

-

Anion induced azo-hydrazone tautomerism for the selective colorimetric sensing of fluoride ion - PubMed. (URL: [Link])

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. (URL: [Link])

-

FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether, b crown... - ResearchGate. (URL: [Link])

-

¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... - ResearchGate. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C17H24O7 | CID 12342344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 500 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. The anion recognition properties of hydrazone derivatives containing anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anion induced azo-hydrazone tautomerism for the selective colorimetric sensing of fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 4'-Formylbenzo-18-crown 6-Ether: Synthesis, Structural Elucidation, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4'-Formylbenzo-18-crown-6-ether (4'-FB18C6), a versatile macrocyclic compound at the intersection of supramolecular chemistry and functional materials science. By integrating a reactive aldehyde group with the potent cation-binding 18-crown-6 scaffold, this molecule serves as a pivotal building block for creating advanced chemical sensors, ion-selective probes, and complex molecular architectures.[1] This document details the synthesis, in-depth spectroscopic characterization, and potential applications of this important compound.

Introduction: The Synergy of Recognition and Reactivity

Crown ethers, first discovered by Charles J. Pedersen, are renowned for their ability to selectively bind specific metal cations, a property dictated by the size of their polyether ring.[2] The 18-crown-6 framework exhibits a particularly high affinity for potassium ions (K⁺) due to the complementary fit between the ion's diameter and the cavity of the crown.[1]

The functionalization of the benzo-18-crown-6 backbone introduces new capabilities. Specifically, the addition of a 4'-formyl (-CHO) group to the benzene ring provides a reactive handle for covalent modification. This dual-functionality—selective ion recognition from the crown ether and chemical reactivity from the aldehyde—makes 4'-Formylbenzo-18-crown-6-ether a valuable precursor for developing sophisticated supramolecular systems, such as sensors, molecular switches, and materials for ion extraction.[1][2]

Synthesis and Purification

The direct functionalization of a pre-formed crown ether macrocycle is a practical and efficient strategy for producing derivatives like 4'-FB18C6.[2]

Synthetic Pathway: Electrophilic Aromatic Substitution

A common and effective method for synthesizing 4'-Formylbenzo-18-crown-6-ether is through the Smith modification of the Duff reaction.[1] This reaction involves the electrophilic formylation of the electron-rich aromatic ring of benzo-18-crown-6.

Caption: Synthetic workflow for 4'-Formylbenzo-18-crown-6-ether.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4'-FB18C6:

-

Dissolution: Dissolve benzo-18-crown-6 in a suitable solvent mixture, such as 1:1 chloroform/acetic acid.[1]

-

Cooling: Cool the solution to 0–5°C in an ice bath to control the reaction exothermicity and minimize side reactions.[1]

-

Reagent Addition: Add the formylating agent, typically a mixture of hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid, dropwise to the cooled solution under an inert atmosphere.[1]

-

Reaction: Stir the mixture for 24–48 hours, allowing the reaction to proceed to completion. Monitor the progress using thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium carbonate (Na₂CO₃) and perform a liquid-liquid extraction using chloroform.[1]

-

Purification: The crude product is purified by either column chromatography on silica gel (eluting with a chloroform/methanol mixture) or recrystallization from ethanol/water to yield the final product as a white to light yellow crystalline powder.[1][3] Purity is typically confirmed to be >98% by Gas Chromatography (GC).[1][3]

Structural Analysis and Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of 4'-Formylbenzo-18-crown-6-ether.

Caption: Logical workflow for the structural analysis of 4'-FB18C6.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the presence and connectivity of the protons in the molecule. The aldehyde proton is particularly diagnostic.

-

¹H NMR: The spectrum is characterized by a highly deshielded singlet for the aldehyde proton, typically appearing in the range of δ 9.8–10.0 ppm.[1] The aromatic protons on the benzene ring appear as multiplets in the aromatic region (δ 6.8-7.5 ppm), while the numerous protons of the ethylene glycol units of the crown ether ring produce complex multiplets in the δ 3.6-4.2 ppm region.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. For 4'-FB18C6, two regions are of primary interest.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹.

-

Ether Stretch (C-O-C): A strong, broad absorption band corresponding to the asymmetric C-O-C stretching of the polyether framework is typically observed around 1120-1130 cm⁻¹.[4]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, corroborating its chemical formula.

-

Expected Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass of 340.1522 Da.[5]

Crystallographic Analysis

While spectroscopic methods confirm the molecular structure and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state. This analysis reveals crucial details about the conformation of the flexible crown ether ring and any intermolecular interactions that dictate the crystal packing. Although a specific public crystal structure for the parent 4'-Formylbenzo-18-crown-6 was not retrieved, analysis of related functionalized benzo-crown ethers provides valuable insights into expected structural features.

| Parameter | Description |

| Molecular Formula | C₁₇H₂₄O₇ |

| Molecular Weight | 340.37 g/mol [3][6][7][8] |

| Appearance | White to light yellow powder or crystal[1][3] |

| Purity | Typically >98.0% (GC)[1][3] |

| ¹H NMR Aldehyde Shift | ~9.8–10.0 ppm[1] |

| IR Carbonyl Stretch | ~1680-1700 cm⁻¹ |

| IR Ether Stretch | ~1120-1130 cm⁻¹[4] |

Table 1: Summary of key physical and spectroscopic data for 4'-Formylbenzo-18-crown-6-ether.

Chemical Reactivity and Applications

The strategic placement of the formyl group opens a gateway to a vast array of chemical modifications, making 4'-FB18C6 a highly valuable intermediate.[1]

-

Schiff Base Condensation: The aldehyde readily reacts with primary amines to form Schiff bases (imines). This reaction is widely used to link the crown ether to other molecules, including fluorescent dyes or redox-active centers, to create ion sensors.[1][9]

-

Redox Chemistry: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional handles for further derivatization.[1]

-

Supramolecular Chemistry: The reactive aldehyde is used as an anchor point for constructing more complex systems like mechanically interlocked molecules (rotaxanes and catenanes), molecular machines, and functional polymers.[1][2]

-

Ion-Selective Sensors: By covalently linking the 4'-FB18C6 unit to a chromophore or fluorophore, researchers can design sensors where the binding of a cation (like K⁺) in the crown ether cavity induces a detectable change in the spectroscopic properties of the attached reporter molecule.[1]

Conclusion

4'-Formylbenzo-18-crown-6-ether is a cornerstone molecule in modern supramolecular and materials chemistry. Its structure, confirmed by a combination of NMR, IR, and mass spectrometry, features the potent and selective K⁺-binding 18-crown-6 macrocycle appended with a chemically versatile formyl group. This unique combination of properties ensures its continued use as a fundamental building block in the design and synthesis of next-generation sensors, molecular devices, and advanced functional materials.

References

-

Das, P. P., & Srivastava, A. K. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Formylbenzo-18-crown 6-Ether. PubChem. Retrieved from [Link]

-

Valente, A. A., et al. (2009). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Molecules, 14(3), 1127-1139. Retrieved from [Link]

-

Saha, S., et al. (2015). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal, 109(5), 969-979. Retrieved from [Link]

-

Credi, A., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers, 8(15), 4237-4250. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Formylbenzo-18-Crown 6-Ether 98.0%(GC). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Formyl Derivatives of Benzodiazacrown Ethers and Benzocryptands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 18-Crown-6. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of 18-crown-6 (18C6) (blue) and the resulting complex.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H24O7 | CID 12342344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound 98.0+%, TCI America 500 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4'-Formylbenzo-18-crown-6-Ether

Abstract

4'-Formylbenzo-18-crown-6-ether (4'-FB18C6) is a bifunctional macrocycle of significant interest in supramolecular chemistry, sensor development, and biomedical applications.[1] Its unique architecture, which combines the selective cation-binding capabilities of an 18-crown-6 ether ring with a reactive formyl group on a benzo moiety, allows for its use as a versatile molecular building block.[1] The aldehyde serves as a covalent handle for immobilization or derivatization, while the crown ether cavity demonstrates a high affinity for specific cations, notably potassium (K⁺).[1] A rigorous and multi-faceted spectroscopic characterization is paramount to confirm its structural integrity, purity, and functional performance. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic analysis of 4'-FB18C6, emphasizing the causal logic behind experimental choices and presenting self-validating protocols for achieving robust and reliable data.

Molecular Structure and Spectroscopic Rationale

The structure of 4'-Formylbenzo-18-crown-6-ether presents three distinct regions for spectroscopic interrogation:

-

The Benzaldehyde Moiety: This aromatic system contains the key formyl group (-CHO). Its unique electronic environment gives rise to highly characteristic signals in NMR, IR, and UV-Visible spectroscopy.

-

The Crown Ether Macrocycle: Comprised of repeating ethylene oxide units, this flexible ring produces dominant signals in NMR and IR, and its conformation is sensitive to cation binding.

-

The Integrated System: The interplay between the benzo group and the crown ether ring influences the overall electronic structure, which can be modulated by host-guest interactions within the macrocyclic cavity.

A multi-technique approach is therefore not merely confirmatory but essential for a holistic understanding of the molecule's identity, purity, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of 4'-FB18C6, providing unambiguous evidence of the formyl group, the substitution pattern of the aromatic ring, and the integrity of the polyether chain.

Expertise & Causality:

-

¹H NMR is the primary tool for confirming the presence of the aldehyde proton, whose chemical shift is highly diagnostic. It also allows for the integration of proton signals to verify the relative number of protons in each part of the molecule, serving as an internal validation of the structure.

-

¹³C NMR complements the proton data by identifying the carbonyl carbon and mapping the carbon skeleton of the entire molecule, confirming the connectivity between the benzo unit and the crown ether ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 4'-FB18C6 in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[2]

-

Instrument Setup: Acquire spectra on a spectrometer operating at a minimum of 300 MHz for ¹H to ensure adequate signal dispersion.

-

Acquisition:

-

For ¹H NMR , acquire at least 16 scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation & Validation

The expected spectral data provides a unique fingerprint for the molecule. Discrepancies from these values would indicate impurities or structural degradation.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Insights & Validation |

| ¹H NMR | Aldehyde Proton (-CHO) | ~9.8 - 10.0 | Confirms the presence of the critical formyl functional group.[1] Its downfield shift is due to the deshielding effect of the carbonyl group. |

| Aromatic Protons (Ar-H) | ~6.9 - 7.5 | The splitting pattern (multiplicity) confirms the substitution pattern on the benzene ring. | |

| Ether Protons (-OCH₂CH₂O-) | ~3.7 - 4.2 | A complex set of multiplets corresponding to the 24 protons of the crown ether ring. Integration should be consistent with this number.[2] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 192 | Unambiguously identifies the aldehyde carbonyl carbon. |

| Aromatic Carbons (Ar-C) | ~110 - 150 | A set of signals corresponding to the six carbons of the benzene ring. | |

| Ether Carbons (-OCH₂CH₂O-) | ~68 - 72 | A series of closely spaced signals confirming the polyether backbone of the crown ring.[3] |

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality:

For 4'-FB18C6, IR spectroscopy serves as a quick and effective validation of the carbonyl (C=O) from the formyl group and the extensive C-O-C ether linkages of the macrocycle. The absence of a broad O-H stretch around 3300 cm⁻¹ is also a crucial indicator of purity, confirming the absence of carboxylic acid impurities (from over-oxidation) or hydrated forms.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (ATR): Place a small amount of the solid 4'-FB18C6 powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the fastest and most common method.

-

Sample Preparation (KBr Pellet): If higher resolution is needed, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Data Interpretation & Validation

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance & Validation |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium-Weak | This characteristic "Fermi doublet" is a hallmark of the aldehyde C-H bond.[4] |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak | Confirms the presence of the benzene ring.[5] |

| Alkane C-H Stretch | ~2960 - 2850 | Strong | Arises from the C-H bonds of the ethylene units in the crown ether ring.[4] |

| Carbonyl (C=O) Stretch | ~1705 - 1680 | Strong, Sharp | The most intense and diagnostic peak, confirming the formyl group. Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[4][5] |

| Aromatic C=C Stretch | ~1600 and ~1475 | Medium | Confirms the aromatic ring skeleton.[5] |

| C-O-C Ether Stretch | ~1250 - 1100 | Very Strong | A broad and very strong absorption band confirming the polyether structure of the crown ring. |

UV-Visible Spectroscopy: Electronic Transitions and Cation Sensing

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the benzaldehyde chromophore. Its most powerful application for this molecule is in quantifying its primary function: cation binding.

Expertise & Causality:

The aromatic aldehyde constitutes a conjugated system with characteristic π→π* and n→π* electronic transitions. When a cation like K⁺ enters the crown ether cavity, it alters the electronic structure of the entire molecule. This perturbation often leads to a noticeable shift in the UV-Vis absorption spectrum (a hyperchromic or hypochromic effect, or a wavelength shift), which can be monitored to determine the binding affinity and stoichiometry of the host-guest complex.[1]

Experimental Protocol: Spectroscopic Titration for K⁺ Binding

-

Stock Solutions: Prepare a stock solution of 4'-FB18C6 (e.g., 1 mM) and a stock solution of a potassium salt (e.g., 100 mM KCl or KI) in a suitable dry solvent like acetonitrile.

-

Initial Spectrum: Record the UV-Vis spectrum of a dilute solution of 4'-FB18C6 (e.g., 0.1 mM) in a quartz cuvette from 200-400 nm.

-

Titration: Add small, precise aliquots of the K⁺ stock solution to the cuvette. Mix thoroughly and record the spectrum after each addition.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of K⁺. This data can then be used to calculate the binding constant (Kₐ) using models like the Benesi-Hildebrand plot.[1]

Data Interpretation & Validation

-

Free Ligand: Expect strong absorption bands corresponding to the π→π* transitions of the aromatic system, typically in the 250-320 nm range.

-

Upon K⁺ Addition: A systematic change in the spectrum (e.g., an increase in absorbance and a slight red or blue shift) is direct evidence of complexation. The presence of an isosbestic point—a wavelength where the absorbance does not change—is a strong indicator of a clean equilibrium between two species (the free ligand and the complex).

Mass Spectrometry: Unambiguous Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of 4'-FB18C6 and is invaluable for verifying the products of its subsequent reactions.

Expertise & Causality:

Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact. We expect to see the molecular ion peak, often with an adducted proton [M+H]⁺ or sodium [M+Na]⁺, as crown ethers readily chelate alkali metals present even in trace amounts. This provides final, unambiguous confirmation of the compound's elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation & Validation

-

Molecular Formula: C₁₇H₂₄O₇[6]

-

Exact Mass: 340.15 Da[6]

-

Expected Ions:

-

[M+H]⁺: m/z = 341.16

-

[M+Na]⁺: m/z = 363.14

-

[M+K]⁺: m/z = 379.12

-

-

The observation of the correct molecular ion peak with its characteristic isotopic pattern provides the highest level of confidence in the compound's identity. Recent studies have also utilized this mass shift for identifying peptides that have been derivatized with 4'-FB18C6.[7]

Visualization of Workflows

Overall Spectroscopic Characterization Workflow

Caption: Workflow for the comprehensive characterization of 4'-FB18C6.

UV-Vis Spectroscopic Titration Workflow

Caption: Step-by-step workflow for cation binding analysis via UV-Vis titration.

Conclusion

The spectroscopic characterization of 4'-Formylbenzo-18-crown-6-ether is a systematic process that builds a pyramid of evidence. FT-IR and Mass Spectrometry provide rapid and definitive confirmation of functional groups and molecular weight. NMR spectroscopy offers the foundational, detailed blueprint of the molecular structure. Finally, UV-Visible spectroscopy not only corroborates the electronic structure but also serves as a powerful tool to quantify the molecule's core function of cation binding. Following the integrated methodologies outlined in this guide will ensure a robust, reliable, and comprehensive validation of this versatile supramolecular building block.

References

-

Ozdanovac, L., et al. (2024). N-Terminal Derivatization of Peptides with 4'-Formylbenzo-18-crown-6-ether for Protein and Species Identification. FULIR. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Formylbenzo-18-crown 6-Ether. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). N-Terminal Derivatization of Peptides with 4'-Formylbenzo-18-crown-6-ether for Protein and Species Identification | Request PDF. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Formylbenzo-18-Crown 6-Ether 98.0%(GC). Retrieved from [Link]

-

ResearchGate. (2014). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Berkeley Learning Hub. (n.d.). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

-

ResearchGate. (2019). (a) IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

ResearchGate. (2020). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);.... Retrieved from [Link]

-

Avestia Publishing. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. Retrieved from [Link]

-

SpectraBase. (n.d.). Dibenzo-18-crown-6 ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). (a) UV-Vis absorption spectra of dibenzo[8]-crown-6 and DHP-crown.... Retrieved from [Link]

-

ResearchGate. (2018). UV-vis absorption spectra of di-iminopyrene-dibenzo-18-crown-6-ether.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C17H24O7 | CID 12342344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. This compound 98.0+%, TCI America 500 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Introduction: The Significance of Benzo-18-Crown-6 in Supramolecular Chemistry

An In-depth Technical Guide to the Host-Guest Chemistry of Benzo-18-Crown-6 Derivatives

This guide provides a comprehensive overview of the synthesis, complexation behavior, and applications of benzo-18-crown-6 and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the principles and practical aspects of host-guest chemistry.

Crown ethers, first synthesized by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers that have played a pivotal role in the development of supramolecular chemistry.[1][2] Their unique ability to selectively bind cations within their central cavity has led to their widespread use in various fields, including phase transfer catalysis, ion sensing, and the development of smart materials.[1][2] Among these, benzo-18-crown-6 and its derivatives stand out due to the rigidifying effect of the benzene ring, which influences their conformational flexibility and, consequently, their binding selectivity.[2] This guide delves into the intricate world of benzo-18-crown-6 derivatives, exploring their synthesis, the fundamental principles governing their host-guest interactions, and their diverse applications.

I. Synthesis of Benzo-18-Crown-6 Derivatives: Tailoring the Host for Specific Recognition

The versatility of benzo-18-crown-6 as a molecular host stems from the ability to functionalize the benzene ring, allowing for the introduction of various substituents that can modulate its electronic properties, solubility, and binding affinity.

A. Foundational Synthesis of the Dibenzo-18-Crown-6 Core

The classical synthesis of dibenzo-18-crown-6 involves the reaction of catechol with bis(2-chloroethyl) ether.[3] A modified approach utilizes the di-tosyl derivatives of di- and triethylene glycol, which are crystalline and safer to handle than the corresponding chloroethers.[4]

B. Introducing Functionality: Key Synthetic Strategies

Further derivatization of the dibenzo-18-crown-6 scaffold is crucial for creating tailored host molecules. Common strategies include:

-

Acetylation and Subsequent Reactions: Acetylation of dibenzo-18-crown-6 yields the 4,4'-diacetyl derivative, which serves as a versatile intermediate for synthesizing more complex structures, such as those containing pyrimidine moieties.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl groups onto the benzocrown framework.[5] This method allows for the synthesis of biphenyl-based benzocrowns by reacting bromobenzocrowns with various arylboronic acids.[5]

-

Nitration and Reduction: The benzene rings of dibenzo-18-crown-6 can be nitrated and subsequently reduced to the corresponding amines.[1] These amino groups can then be further functionalized, for example, by reacting with 4-chloro-7-nitrobenzofuran (NBD-chloride) to create fluorescent derivatives.[1]

Experimental Protocol: Synthesis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 [1]

-

Nitration: Dibenzo-18-crown-6 is nitrated using a mixture of nitric acid in acetic acid or nitric acid in acetonitrile. The resulting cis and trans isomers of the dinitro derivative can be separated by recrystallization.

-

Reduction: The dinitro derivative is reduced to the diamino derivative using methods such as zinc and acetic acid or hydrazine with a Raney nickel catalyst.

-

Derivatization: The diamino-dibenzo-18-crown-6 is reacted with 4-chloro-7-nitrobenzofuran (NBD-chloride) to yield the final fluorescent product.

II. The Heart of the Matter: Host-Guest Complexation

The defining characteristic of benzo-18-crown-6 derivatives is their ability to form stable complexes with a variety of guest species, ranging from metal cations to neutral molecules. This section explores the thermodynamics, kinetics, and structural aspects of these interactions.

A. Thermodynamics and Kinetics of Cation Binding

The stability of a host-guest complex is quantified by its association constant (K_a). The complexation of benzo-18-crown-6 derivatives with metal ions is influenced by several factors, including the size of the cation, the solvent, and the temperature.

-

Cation Selectivity: While the "size-fit" concept provides a preliminary understanding, the binding selectivity of crown ethers is a more complex phenomenon.[6] For instance, dibenzo-18-crown-6 exhibits a strong binding affinity for potassium ions (K⁺) in solution, which is not solely explained by the match between the ionic radius of K⁺ and the cavity size of the crown ether.[6]

-

Solvent Effects: The solvent plays a crucial role in the complexation process as solvent molecules compete with the host for the guest cation.[2][7] Generally, the stability of the complexes increases with an increasing proportion of organic solvent in aqueous mixtures.[7] The solvation energy of the complex and the individual ions is a key determinant of the overall binding free energy in solution.[6][8]

-

Thermodynamic Parameters: The enthalpy (ΔH°) and entropy (ΔS°) of complexation provide insights into the driving forces of the interaction. These parameters can be determined from the temperature dependence of the stability constants.[7]

B. Structural Insights into Complex Formation

Spectroscopic techniques and computational modeling are invaluable tools for elucidating the three-dimensional structures of host-guest complexes.

-

Conformational Changes upon Complexation: The conformation of the benzo-18-crown-6 derivative can change significantly upon complexation with a guest molecule.[9] For example, dibenzo-18-crown-6 can adopt a "boat" conformation when complexed with water or ammonia.[9]

-

Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for studying host-guest interactions in solution.[1][10] Changes in the chemical shifts of the host and guest protons upon complexation provide evidence of interaction and can be used to determine association constants.[10]

-

UV-Vis and Fluorescence Spectroscopy: The introduction of chromophoric or fluorophoric groups onto the benzo-18-crown-6 scaffold allows for the study of complexation using UV-Vis and fluorescence spectroscopy.[1][11] Changes in the absorption or emission spectra upon addition of a guest can be used to determine binding constants and selectivity.[11]

-

Infrared Spectroscopy: IR spectroscopy provides information about the vibrational modes of the host-guest complex, offering insights into the nature of the interactions.[1]

-

-

Computational Studies: Density Functional Theory (DFT) calculations are widely used to predict the structures and binding energies of host-guest complexes.[6][8][12] These computational methods complement experimental data and provide a deeper understanding of the factors governing complexation.[6][8]

Diagram: Host-Guest Complexation of Benzo-18-Crown-6

Caption: Formation of a host-guest complex between benzo-18-crown-6 and a guest cation.

III. Applications: Harnessing the Power of Molecular Recognition

The unique binding properties of benzo-18-crown-6 derivatives have led to their application in a wide range of scientific and technological fields.

A. Ion Sensing and Detection

The ability to selectively bind specific ions makes these compounds excellent candidates for the development of chemical sensors.

-

Fluorescent Sensors: Derivatives of benzo-18-crown-6 containing fluorescent moieties can act as chemosensors for various metal ions.[11] The binding of a target ion can lead to a change in the fluorescence intensity or wavelength, allowing for its detection and quantification.

-

Colorimetric Sensors: The complexation of certain derivatives with metal ions can result in a visible color change, enabling the development of simple and rapid colorimetric detection methods.[13] For example, a dibenzothiazolyldibenzo-18-crown-6 derivative has been used for the colorimetric recognition of palladium ions.[13]

B. Catalysis and Organic Synthesis

In organic synthesis, benzo-18-crown-6 and its derivatives can act as phase transfer catalysts, facilitating reactions between reagents in immiscible phases.[2] By encapsulating a cation, the crown ether can transport it from an aqueous phase to an organic phase, where it can participate in a reaction.

C. Drug Development and Biological Systems

The principles of host-guest chemistry are highly relevant to biological systems, where molecular recognition plays a fundamental role. While direct applications in drug development are still emerging, the understanding of these interactions can inform the design of novel drug delivery systems and therapeutic agents.

Table: Binding Constants (log K) of Dibenzo-18-crown-6 with Various Cations

| Cation | Solvent | Log K | Reference |

| Na⁺ | Methanol | 4.36 | [14] |

| K⁺ | Methanol | 5.00 | [14] |

| Rb⁺ | Methanol | 4.35 | [14] |

| Cs⁺ | Methanol | 3.55 | [14] |

| Ni²⁺ | 50% MeOH-water | ~1.47 | [7] |

| Co²⁺ | 50% MeOH-water | ~1.59 | [7] |

| Zn²⁺ | 50% MeOH-water | ~1.17 | [7] |

IV. Future Directions and Perspectives

The field of host-guest chemistry continues to evolve, with ongoing research focused on the design of more sophisticated and functional host molecules. For benzo-18-crown-6 derivatives, future research is likely to focus on:

-

Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes will enable the construction of increasingly complex and functionalized host systems.

-

Advanced Materials: The incorporation of benzo-18-crown-6 derivatives into polymers and other materials can lead to the development of "smart" materials with tunable properties.

-

Biological Applications: Further exploration of the interactions of these compounds with biological molecules could open up new avenues for drug delivery and diagnostics.

Conclusion

The host-guest chemistry of benzo-18-crown-6 derivatives is a rich and dynamic field of study. From their tailored synthesis to their intricate binding behaviors and diverse applications, these molecules exemplify the power of supramolecular chemistry. As our understanding of molecular recognition continues to grow, so too will the potential for these remarkable compounds to address challenges in medicine, materials science, and beyond.

References

-

C. M. Choi, J. Heo, and N. J. Kim, "Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model," PMC, [Link]

-

M. B. More, D. Ray, and P. B. Armentrout, "Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results," ResearchGate, [Link]

-

S. Kotha and P. Khedkar, "Synthesis of Functionalized Benzo-18-Crown-6 Compounds via the Suzuki-Miyaura Cross-Coupling Reaction," ResearchGate, [Link]

-

J. Ashby, R. Hull, M. J. Cooper, and E. M. Ramage, "A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles," Synthetic Communications, [Link]

-

C. M. Choi, J. Heo, and N. J. Kim, "Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model," ResearchGate, [Link]

-

A. M. T. D. G. de Oliveira, M. A. F. de Souza, and M. I. C. de Oliveira, "Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether," MDPI, [Link]

-

A. A. Al-Azhary, "Conformational Study of the Structure of dibenzo-18-crown-6. Comparison with 18-crown-6," Journal of Molecular Graphics and Modelling, [Link]

-

F. Nasri, "A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion," ResearchGate, [Link]

-

Anonymous, "Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures," International Journal of Chemical Studies, [Link]

-

R. Kusaka, Y. Inokuchi, and T. Ebata, "Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation," RSC Publishing, [Link]

-

A. P. M. H. van der Heijden, J. A. van den Ende, and A. P. M. Kentgens, "Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance," CrystEngComm, [Link]

-

M. B. More, D. Ray, and P. B. Armentrout, "Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results," ResearchGate, [Link]

-

E. Makrlík, P. Vaňura, and P. Selucký, "DFT Study on the Complexation of Cs + with Benzo-18-crown-6," ResearchGate, [Link]

-

E. Makrlík, P. Vaňura, and P. Selucký, "Protonation of Benzo-18-crown-6: Extraction and DFT Study," ResearchGate, [Link]

-

C. M. Choi, J. Heo, and N. J. Kim, "(PDF) Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model," ResearchGate, [Link]

-

R. M. Izatt, J. S. Bradshaw, S. A. Nielsen, J. D. Lamb, J. J. Christensen, and D. Sen, "Thermodynamic and kinetic data for cation-macrocycle interaction," Chemical Reviews, [Link]

-

R. Kusaka, Y. Inokuchi, and T. Ebata, "Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene," SciSpace, [Link]

-

Anonymous, "31661 PDFs | Review articles in HOST GUEST CHEMISTRY," ResearchGate, [Link]

-

T. Akama, M. Ito, and Y. Komatsu, "Adsorptivity of various metal ions onto benzo-18-crown-6 and dibenzo-18-crown-6 resins," ResearchGate, [Link]

-

V. Rybáček, M. Procházka, and J. Vacek, "Host–Guest Chemistry in the Gas Phase: Complex Formation with 18-Crown-6 Enhances Helicity of Alanine-Based Peptides," OUCI, [Link]

-

Anonymous, "Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand," VTechWorks, [Link]

-

M. K. Amini, A. R. Firooz, and M. Shamsipur, "Thermodynamic study of complex formation between dibenzo-18-crown-6 and UO2 2+ cation in different non-aqueous binary solutions," ResearchGate, [Link]

-

H. Kim, J. Yoon, and S. Lee, "Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles," Semantic Scholar, [Link]

-

A. A. G. Shaikh, S. S. Shaikh, and M. A. Baseer, "Synthesis of Dibenzothiazolyldibenzo-18-Crown-6 and its Applications in Colorimetric Recognition of Palladium and as Antimicrobial Agent," ResearchGate, [Link]

-

Y. Inokuchi, R. Kusaka, T. Ebata, O. V. Boyarkin, and T. R. Rizzo, "Laser Spectroscopic Study of Cold Host-Guest Complexes of Crown Ethers in the Gas Phase," PubMed, [Link]

-

S. K. Sahoo, S. S. Sahoo, and S. K. Sahoo, "Effects of Cavity Size of the Crown Ether Hosts in the Supramolecular Modulation of Photoisomerization in trans-2-(Anthracenyl-2 -," Engineered Science Publisher, [Link]

-

R. Kusaka, Y. Inokuchi, and T. Ebata, "Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets," Physical Chemistry Chemical Physics, [Link]

-

A. A. Issabayeva, G. A. Kassymova, and G. A. Zhumanova, "Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction," BIO Web of Conferences, [Link]

-

D. J. Cram and J. M. Cram, "(PDF) Host-guest complexation. 1. Concept and illustration," ResearchGate, [Link]

-

Anonymous, "Dibenzo-18-crown-6," Wikipedia, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Supramolecular Chemistry with Crown Ethers

Abstract

This technical guide provides a comprehensive exploration of supramolecular chemistry centered on crown ethers, a class of macrocyclic polyethers that has revolutionized the field of host-guest chemistry. We delve into the foundational principles of their discovery and synthesis, elucidating the critical role of the template effect in their formation. The core of this guide is a detailed examination of the thermodynamics and kinetics of host-guest complexation, with a focus on the selective binding of cations. Practical, field-proven insights are offered through detailed experimental protocols for the synthesis of 18-crown-6, and for the characterization of its binding properties using Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we explore the diverse applications of crown ethers, from their use as phase-transfer catalysts and in ion-selective electrodes to their emerging roles in drug delivery and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of crown ether chemistry.

The Dawn of Molecular Recognition: The Discovery and Significance of Crown Ethers

The field of supramolecular chemistry, the chemistry "beyond the molecule," was arguably launched into the mainstream with the serendipitous discovery of crown ethers in 1967 by Charles J. Pedersen at DuPont.[1][2] While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product that exhibited an astonishing ability to solubilize sodium salts in organic solvents.[3][4] This molecule, dibenzo-18-crown-6, was the first of a new class of synthetic macrocycles capable of selectively binding specific metal cations within their central cavity. This discovery, which laid the groundwork for the concept of molecular recognition, earned Pedersen a share of the 1987 Nobel Prize in Chemistry.[2][5][6][7]

The significance of crown ethers lies in their unique structure: a flexible ring of carbon and oxygen atoms. The oxygen atoms' lone pairs of electrons point towards the interior of the ring, creating a negatively polarized cavity that can coordinate with positively charged ions.[1] The exterior of the ring is composed of ethylene groups, rendering it nonpolar and soluble in many organic solvents.[5] This dual nature allows crown ethers to act as shuttles, transporting inorganic salts from an aqueous or solid phase into an organic phase, a process known as phase-transfer catalysis.[5][8]

The nomenclature of crown ethers, such as 18-crown-6, is straightforward: the first number indicates the total number of atoms in the macrocyclic ring, and the second number denotes the number of oxygen atoms.[1][2] The remarkable selectivity of crown ethers for specific cations is a function of the "size-fit" relationship between the diameter of the cation and the cavity size of the crown ether.[1] For instance, 18-crown-6 has a high affinity for the potassium cation (K+), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na+) and lithium (Li+) cations, respectively.[5][9]

Synthesis of Crown Ethers: The Williamson Ether Synthesis and the Template Effect

The most prevalent method for synthesizing crown ethers is a modification of the classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[7][10][11] In the context of crown ether synthesis, this typically involves the reaction of a diol with a dihalide. A critical challenge in this process is minimizing the competing intermolecular polymerization reaction, which would lead to long-chain polyethers instead of the desired cyclic product.

The Causality of the Template Effect

The key to achieving high yields of crown ethers is the "template effect," a concept of paramount importance in macrocyclic chemistry.[12][13] The template effect utilizes a metal cation that has a high affinity for the cavity of the target crown ether. This cation acts as a template, organizing the linear precursor molecules around itself in a conformation that favors the intramolecular cyclization reaction.[8][12][13] For the synthesis of 18-crown-6, the potassium ion (K+) is an ideal template due to its complementary size to the 18-crown-6 cavity.[13][14] The electrostatic interactions between the cation and the oxygen atoms of the precursor chains hold the reactive ends in close proximity, dramatically increasing the probability of cyclization over polymerization.

Experimental Protocol: Synthesis of 18-Crown-6

This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[5][15]

Materials:

-

Triethylene glycol

-

1,2-Bis(2-chloroethoxy)ethane

-

Potassium hydroxide (85%)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Acetonitrile

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine triethylene glycol and anhydrous THF.

-

Base Addition: Begin stirring and add a concentrated aqueous solution of potassium hydroxide. The solution will warm slightly.

-

Precursor Addition: After stirring vigorously for approximately 15 minutes, add a solution of 1,2-bis(2-chloroethoxy)ethane in THF via the addition funnel.

-

Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for 18-24 hours.

-

Workup:

-

Cool the reaction mixture and remove the bulk of the THF by rotary evaporation.

-

Dilute the resulting slurry with dichloromethane and filter to remove the precipitated potassium chloride.

-

Wash the collected salts with additional dichloromethane to recover any adsorbed product.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the dried solution and evaporate the solvent to yield the crude product.

-

Distill the crude product under high vacuum.

-

For further purification, dissolve the distilled product in hot acetonitrile and allow it to cool slowly. The 18-crown-6-acetonitrile complex will crystallize.

-

Collect the crystals by filtration and remove the acetonitrile under high vacuum to yield pure 18-crown-6 as a white, crystalline solid.

-

Causality Behind Experimental Choices:

-

Potassium Hydroxide: Serves a dual purpose: it acts as a strong base to deprotonate the hydroxyl groups of the triethylene glycol, forming the reactive alkoxide, and it provides the essential K+ template ion.[14]

-

Anhydrous THF: A polar aprotic solvent is chosen to dissolve the reactants while not interfering with the nucleophilic alkoxide.[14]

-

High Dilution (Conceptual): While not explicitly a step in this protocol, the principle of high dilution is conceptually important. By keeping the concentration of the reactants low, the probability of intermolecular reactions (polymerization) is reduced. The template effect, however, largely overcomes the need for extreme high-dilution conditions.

-

Acetonitrile Recrystallization: This purification step leverages the ability of 18-crown-6 to form a stable, crystalline complex with acetonitrile, allowing for its separation from non-complexing impurities.[5][15]

Characterizing Host-Guest Interactions: A Quantitative Approach

Understanding the thermodynamics and kinetics of crown ether-cation complexation is fundamental to their application. Two powerful techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16]

Experimental Protocol: ITC Analysis of 18-Crown-6 and K+ Binding

Materials:

-

Purified 18-crown-6

-

Potassium chloride (KCl)

-

Deionized water or appropriate buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution of 18-crown-6 in the desired solvent (e.g., deionized water) at a known concentration (typically in the low millimolar range).

-

Prepare a solution of KCl in the same solvent at a concentration approximately 10-20 times that of the 18-crown-6 solution.

-

-

ITC Experiment:

-

Load the 18-crown-6 solution into the sample cell of the ITC instrument.

-

Load the KCl solution into the titration syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Initiate the titration. The instrument will inject small aliquots of the KCl solution into the 18-crown-6 solution and measure the resulting heat change.

-

-

Data Analysis:

-

Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of K+ to 18-crown-6.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

-

Data Presentation:

| Thermodynamic Parameter | Symbol | Value |

| Association Constant | Ka | (Determined from fit) M-1 |

| Dissociation Constant | Kd | (1/Ka) M |

| Enthalpy Change | ΔH | (Determined from fit) kcal/mol |

| Entropy Change | ΔS | (Calculated) cal/mol·K |

| Gibbs Free Energy Change | ΔG | (-RTlnKa) kcal/mol |

Causality Behind Experimental Choices:

-

Concentration Ratio: A 10-20 fold excess of the titrant (KCl) ensures that the binding sites on the host (18-crown-6) become saturated over the course of the experiment, allowing for the accurate determination of the binding parameters.

-

Solvent Matching: Using the exact same solvent for both the host and guest solutions is crucial to minimize heats of dilution, which can interfere with the measurement of the heat of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is an invaluable tool for studying the structure and dynamics of supramolecular complexes.[17][18] Chemical shift changes of the host and/or guest protons upon complexation provide information about the binding event.

Experimental Protocol: NMR Titration of 18-Crown-6 with K+

Materials:

-

Purified 18-crown-6

-

Potassium salt (e.g., KPF6, which is soluble in many organic solvents)

-

Deuterated solvent (e.g., CD3CN or CDCl3)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 18-crown-6 at a fixed concentration in the chosen deuterated solvent.

-

Prepare a stock solution of the potassium salt at a much higher concentration in the same solvent.

-

-

NMR Titration:

-

Acquire a 1H NMR spectrum of the 18-crown-6 solution alone.

-

Add successive, small aliquots of the potassium salt solution to the NMR tube containing the 18-crown-6 solution.

-

Acquire a 1H NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift of the protons on the 18-crown-6 ring. Upon complexation with K+, these protons will typically shift downfield due to the deshielding effect of the cation.

-

Plot the change in chemical shift (Δδ) against the molar ratio of K+ to 18-crown-6.

-

Fit this titration curve using non-linear regression analysis to determine the association constant (Ka).

-

Job Plot for Stoichiometry Determination: A Job plot, or the method of continuous variation, can be used to determine the stoichiometry of the complex. This involves preparing a series of solutions where the total molar concentration of the host and guest is constant, but their mole fractions are varied. The change in a physical property (e.g., chemical shift) is then plotted against the mole fraction of one of the components. The maximum of this plot corresponds to the stoichiometry of the complex. For 18-crown-6 and K+, this maximum will occur at a mole fraction of 0.5, indicating a 1:1 stoichiometry.

Applications of Crown Ethers: From Catalysis to Drug Delivery

The unique properties of crown ethers have led to their application in a wide array of scientific and technological fields.

Phase-Transfer Catalysis

Crown ethers excel as phase-transfer catalysts by solubilizing inorganic salts in nonpolar organic solvents.[5][19] The crown ether encapsulates the cation, and the resulting complex is soluble in the organic phase.[20] This leaves the anion "naked" and highly reactive, significantly accelerating reaction rates for processes like nucleophilic substitutions.[9][20] For example, potassium permanganate (KMnO4), typically insoluble in benzene, can be dissolved using 18-crown-6 to create a powerful oxidizing agent in a nonpolar medium.[9]

Ion-Selective Electrodes

The high selectivity of crown ethers for specific cations makes them ideal ionophores for ion-selective electrodes (ISEs).[21][22] In a typical ISE, the crown ether is incorporated into a polymeric membrane.[21] When the electrode is immersed in a sample solution, the crown ether selectively binds to the target ion at the membrane-solution interface. This binding event creates a potential difference across the membrane that is proportional to the concentration of the target ion. For example, an ISE based on valinomycin (a naturally occurring macrocycle with similar properties to crown ethers) is commonly used for the determination of potassium ions in clinical and environmental samples.[22]

Drug Delivery and Pharmaceutical Applications

Crown ethers are being investigated for their potential in drug delivery systems.[15][19] They can improve the solubility and permeability of poorly soluble drugs.[5][23] Their ability to form complexes with protonated amines on drug molecules can be exploited to create novel drug carriers.[2] Furthermore, crown ethers have been incorporated into nanocarriers and vesicles, which can reduce drug toxicity and improve therapeutic efficacy.[15][19]

Advanced Materials and Sensors

The molecular recognition capabilities of crown ethers are being harnessed to create sophisticated sensors and smart materials. By attaching a chromophore or fluorophore to a crown ether, a chemosensor can be designed that signals the presence of a specific cation through a change in color or fluorescence.[24][25] Crown ethers are also being used in the synthesis of nanoparticles and in the construction of porous organic polymers for environmental remediation.[13][26][27]

Conclusion and Future Outlook

From their serendipitous discovery to their widespread application, crown ethers have fundamentally shaped our understanding of molecular recognition and supramolecular chemistry. This guide has provided a technical overview of their synthesis, the principles governing their host-guest interactions, and the analytical techniques used to characterize them. The detailed protocols offer a practical starting point for researchers entering this exciting field. The future of crown ether chemistry is bright, with ongoing research focused on the design of more complex and functionalized macrocycles for applications in areas such as targeted drug delivery, highly selective chemical sensors, and the development of molecular machines. As our ability to manipulate matter at the molecular level continues to grow, the principles of host-guest chemistry pioneered by the study of crown ethers will undoubtedly remain at the forefront of scientific innovation.

References

-

Gokel, G. W., Goli, D. M., Minganti, C., & Echegoyen, L. (1983). 18-Crown-6. Organic Syntheses, 61, 96. [Link]

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]

-

Wikipedia. (2024). Crown ether. [Link]

-

University of the Free State. (n.d.). Purification of waste water with crown ETHERS anchor on a solid support. [Link]

-

Li, J., Yim, D., Jang, W., & Yoon, J. (2017). Recent progress in the design and applications of fluorescence probes containing crown ethers. Chemical Society Reviews, 46(9), 2437-2458. [Link]

-

Haas, K. (2022). 12.9.2: Template Reactions. Chemistry LibreTexts. [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

-

Wikipedia. (2024). Template reaction. [Link]

-

Yonsei University. (2017). Recent progress in the design and applications of fluorescence probes containing crown ethers. [Link]

-

The LawZone. (n.d.). Charles J. Pedersen. [Link]

-

Koyon. (2025). What is the role of crown ether in electrochemistry? [Link]

-

Britannica. (n.d.). Charles J. Pedersen. [Link]

-

O'Donovan, L., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(9), 3059-3068. [Link]

-

Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51. [Link]

-

New World Encyclopedia. (n.d.). Crown ether. [Link]

-